

Application Notes and Protocols: Intravitreal Injection of Xelafaslatide in Mouse Models

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Compound of Interest

Compound Name: Xelafaslatide

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Introduction

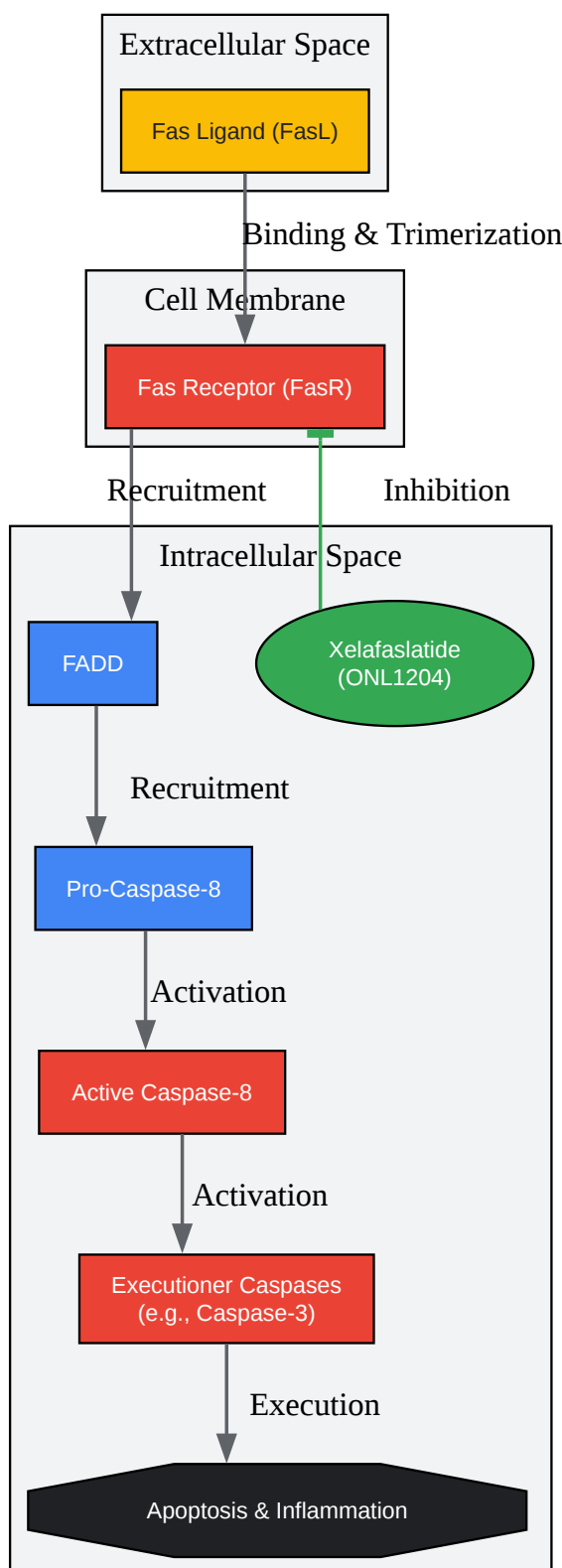
Xelafaslatide (formerly ONL1204) is an investigational small molecule inhibitor of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor family that is a critical regulator of apoptosis (programmed cell death) and inflammation.[1][2][3] In ocular diseases, the activation of the Fas signaling pathway has been implicated in the death of key retinal cells, including photoreceptors and retinal pigment epithelium (RPE).[4][5][6] By blocking this pathway, **Xelafaslatide** is being developed as a neuroprotective therapy to prevent vision loss in a range of retinal diseases, such as geographic atrophy (GA) associated with dry age-related macular degeneration (AMD), retinal detachment, and inherited retinal degenerations (IRDs).[2][7][8][9] Preclinical studies in mouse models of retinal degeneration have demonstrated the potential of **Xelafaslatide** to preserve retinal structure and function.[4][5][10]

These application notes provide a summary of the preclinical efficacy of **Xelafaslatide** in mouse models and detailed protocols for its intravitreal administration and the subsequent evaluation of its therapeutic effects.

Mechanism of Action: Fas-Mediated Apoptosis

Xelafaslatide exerts its protective effects by inhibiting the Fas receptor (also known as CD95), thereby blocking the downstream signaling cascade that leads to inflammation and apoptosis.[1][6] Upon binding of its ligand (FasL), the Fas receptor trimerizes, leading to the recruitment

of the adaptor protein FADD (Fas-Associated Death Domain). This complex then recruits pro-caspase-8, leading to its cleavage and activation. Activated caspase-8 can then initiate a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which results in the cleavage of cellular proteins and ultimately, apoptosis. **Xelafaslatide**, by inhibiting the initial activation of the Fas receptor, prevents these downstream events.[1]



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Caption: Fas Signaling Pathway Inhibition by **Xelafaslatide**.

Application Notes: Preclinical Efficacy in Mouse Models

Xelafaslatide (ONL1204) has been evaluated in several mouse models of retinal degeneration, demonstrating significant protective effects on retinal structure and function.

Inherited Retinal Degeneration (IRD) Models (rd10 and P23H mice)

The rd10 and P23H mouse lines are well-established models for retinitis pigmentosa. In both models, intravitreal injection of **Xelafaslatide** resulted in a significant preservation of photoreceptors and retinal function compared to vehicle-treated eyes.[\[4\]](#)[\[5\]](#)[\[11\]](#)

Table 1: Summary of **Xelafaslatide** Efficacy in IRD Mouse Models[\[4\]](#)[\[5\]](#)[\[11\]](#)

Parameter Assessed	Mouse Model	Outcome of Xelafaslatide Treatment
Photoreceptor Cell Death	rd10, P23H	Decreased number of TUNEL-positive photoreceptors
Retinal Structure	rd10, P23H	Preserved thickness of the photoreceptor layer (measured by OCT)
Photoreceptor Markers	rd10, P23H	Increased expression of rhodopsin and cone-opsin
Retinal Function	rd10, P23H	Increased scotopic and photopic ERG responses
Apoptosis Pathway	rd10, P23H	Decreased caspase-8 activity
Inflammation	rd10, P23H	Reduced immune cell activation in the retina

Chronic Dry Age-Related Macular Degeneration (AMD) Model

In a chronic mouse model designed to reflect key features of dry AMD, repeat administrations of **Xelafaslatide** demonstrated protective effects on the retinal pigment epithelium (RPE).[\[10\]](#)
[\[12\]](#)

Table 2: Summary of **Xelafaslatide** Efficacy in a Chronic Dry AMD Mouse Model[\[10\]](#)[\[12\]](#)

Parameter Assessed	Outcome of Xelafaslatide Treatment
RPE Structure	Preserved RPE morphology
Apoptosis Pathway	Reduced caspase-8 activity
Inflammation	Decreased inflammation

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of **Xelafaslatide**.[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[12\]](#)

Experimental Workflow



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